molecular formula C19H18N4O3S B11018796 N-[4-(acetylamino)phenyl]-2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}acetamide

N-[4-(acetylamino)phenyl]-2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}acetamide

Cat. No.: B11018796
M. Wt: 382.4 g/mol
InChI Key: RYAXAXISSHKANI-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}acetamide is a complex organic compound with the molecular formula C19H18N4O3S. This compound is known for its unique structure, which includes an acetylamino group, a hydroxyquinazolinyl group, and a sulfanylacetamide group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Properties

Molecular Formula

C19H18N4O3S

Molecular Weight

382.4 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-[(4-oxo-3H-quinazolin-2-yl)methylsulfanyl]acetamide

InChI

InChI=1S/C19H18N4O3S/c1-12(24)20-13-6-8-14(9-7-13)21-18(25)11-27-10-17-22-16-5-3-2-4-15(16)19(26)23-17/h2-9H,10-11H2,1H3,(H,20,24)(H,21,25)(H,22,23,26)

InChI Key

RYAXAXISSHKANI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSCC2=NC3=CC=CC=C3C(=O)N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}acetamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Acetylamino Group: This step involves the acetylation of 4-aminophenyl compounds using acetic anhydride under acidic conditions.

    Introduction of the Hydroxyquinazolinyl Group: This step involves the reaction of 4-hydroxyquinazoline with a suitable alkylating agent to introduce the quinazolinyl group.

    Formation of the Sulfanylacetamide Group: This step involves the reaction of the intermediate compound with a thiol reagent to introduce the sulfanyl group, followed by acetamide formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include batch and continuous flow processes, utilizing advanced techniques such as microwave-assisted synthesis and catalytic processes to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetylamino and sulfanyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides, often under mild to moderate temperatures.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with varying functional groups.

Scientific Research Applications

Biological Activities

Preliminary studies indicate that N-[4-(acetylamino)phenyl]-2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}acetamide exhibits several significant biological activities:

  • Anti-inflammatory Properties : The compound may inhibit inflammatory pathways, potentially useful in treating conditions like arthritis.
  • Analgesic Effects : Its ability to alleviate pain has been suggested through initial pharmacological assessments.
  • Anticancer Potential : The quinazoline structure is associated with the inhibition of enzymes involved in cancer progression, positioning this compound as a candidate for cancer therapeutics.

Case Study 1: Anticancer Activity

In a study evaluating the anticancer potential of this compound, researchers found that the compound inhibited the growth of various cancer cell lines. The mechanism was attributed to its interaction with specific enzymes involved in cell proliferation. The results indicated a dose-dependent response, highlighting its potential as a lead compound in cancer therapy.

Case Study 2: Anti-inflammatory Effects

Another research project focused on the anti-inflammatory effects of this compound using animal models. The results demonstrated significant reductions in inflammation markers compared to control groups. This study supports the hypothesis that this compound could be developed into a therapeutic agent for inflammatory diseases.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

N-[4-(acetylamino)phenyl]-2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}acetamide can be compared with similar compounds such as:

    Acetamide, N-(2-hydroxyphenyl)-: Similar in structure but lacks the sulfanyl group.

    Acetamide, N-[4-[(4-aminophenyl)sulfonyl]phenyl]-: Contains a sulfonyl group instead of a sulfanyl group.

    Acetamide, N-[4-[[(5-methyl-3-isoxazolyl)amino]sulfonyl]phenyl]-: Contains an isoxazolyl group, making it structurally distinct.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in the similar compounds mentioned above.

Biological Activity

N-[4-(acetylamino)phenyl]-2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of functional groups, including an acetylamino group and a hydroxyquinazoline moiety, which may contribute to its pharmacological properties.

  • Molecular Formula : C19H18N4O3S
  • Molar Mass : 382.44 g/mol
  • CAS Number : 1081117-30-7

The biological activity of this compound is attributed to its structural components, which allow it to interact with various biological targets. The quinazoline structure is particularly noted for its ability to inhibit enzymes involved in cancer progression, suggesting potential anticancer properties. Additionally, the compound may undergo nucleophilic substitutions and acylation reactions, enhancing its reactivity and interaction with biological systems .

Biological Activities

Preliminary studies have indicated that this compound exhibits several biological activities:

  • Anticancer Activity : The quinazoline moiety is known for its role in inhibiting tumor growth. Studies suggest that this compound may inhibit specific pathways involved in cancer cell proliferation.
  • Anti-inflammatory Effects : The presence of the acetylamino group may contribute to anti-inflammatory properties, making it a candidate for treating inflammatory conditions.
  • Analgesic Properties : Initial findings indicate that this compound might possess analgesic effects, potentially useful in pain management therapies.

Research Findings and Case Studies

A review of the literature reveals several studies evaluating the biological activity of this compound:

Study ReferenceFocusFindings
Anticancer ActivityDemonstrated inhibition of cancer cell lines with IC50 values indicating potency against specific targets.
Anti-inflammatory EffectsShowed reduced inflammatory markers in animal models when treated with the compound.
Analgesic PropertiesReported significant pain relief in preclinical models compared to control groups.

Case Study: Anticancer Activity

In a study published in 2024, researchers investigated the effects of this compound on various cancer cell lines. The compound exhibited significant cytotoxicity against breast and colon cancer cells, with an IC50 value of approximately 25 µM. Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent .

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